(E)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Beschreibung
This compound is a structurally complex acrylamide derivative featuring a thiazole-substituted pyrrolidine scaffold and a 3,4,5-trimethoxyphenyl group.
Eigenschaften
IUPAC Name |
(E)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-25-16-11-14(12-17(26-2)19(16)27-3)6-7-18(24)22-13-15-5-4-9-23(15)20-21-8-10-28-20/h6-8,10-12,15H,4-5,9,13H2,1-3H3,(H,22,24)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWHITCRLURHQV-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCN2C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCCN2C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule that exhibits significant biological activity, particularly in the context of anticancer research. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrolidine ring, and a 3,4,5-trimethoxyphenyl group, contributing to its unique pharmacological profile. Its structural formula can be summarized as follows:
- IUPAC Name : (E)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Molecular Weight : Approximately 288.37 g/mol
- CAS Number : 1790197-16-8
This compound's intricate architecture allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiazole derivatives similar to this compound. For instance, one study highlighted a closely related compound that inhibited tubulin polymerization and demonstrated antiproliferative effects against various cancer cell lines at sub-micromolar concentrations . The mechanism of action typically involves:
- Inhibition of Microtubule Formation : The compound disrupts microtubule dynamics, crucial for cell division.
- Cell Cycle Arrest : It induces G2-M phase arrest in cancer cells, preventing their proliferation .
- Induction of Apoptosis : Some derivatives have shown the ability to activate apoptotic pathways through mitochondrial signaling .
Structure-Activity Relationship (SAR)
The SAR analysis is critical for understanding how modifications to the compound's structure affect its biological activity. Key findings include:
- Pyrrolidine Substitution : The presence of the pyrrolidine moiety at the C-2 position is essential for maintaining high activity levels. Substituting it with a piperazine ring significantly reduces potency .
- Trimethoxyphenyl Group : The 3,4,5-trimethoxybenzoyl substituent at the C-5 position plays a crucial role in enhancing the compound's efficacy against cancer cells .
Case Studies
Several case studies provide insight into the biological efficacy of related compounds:
- In Vivo Studies : A study demonstrated that a derivative with similar structural features reduced tumor growth by 58% in xenograft models compared to control groups . This suggests promising therapeutic potential.
- Antiproliferative Activity : Another study reported that specific derivatives exhibited IC50 values lower than 10 µM against various cancer cell lines including HeLa and HT-29 .
- Toxicity Assessment : Comparative studies indicated that some derivatives were less toxic than established chemotherapeutics like CA-4 while maintaining comparable antitumor activity .
Data Summary
The following table summarizes key findings related to the biological activity of compounds structurally similar to (E)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide:
| Compound | Activity | IC50 (µM) | Mechanism of Action | Model |
|---|---|---|---|---|
| Compound 3f | Antiproliferative | <10 | Tubulin inhibition | HeLa cells |
| Compound 3b | Induces apoptosis | <5 | Mitochondrial pathway activation | HT-29 xenograft |
| CA-4 | Antitumor | <10 | Tubulin polymerization inhibition | Various cancer models |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds containing thiazole and pyrrolidine moieties exhibit promising anticancer properties. The incorporation of the 3,4,5-trimethoxyphenyl group in this compound enhances its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast and colon cancers, by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .
Anticonvulsant Effects
The thiazole-pyrrolidine framework has been associated with anticonvulsant activity. In studies involving thiazole derivatives, compounds have demonstrated significant protective effects against seizures in animal models. For instance, derivatives with similar structural features have shown median effective doses that indicate their potential as anticonvulsants . The specific mechanism may involve modulation of neurotransmitter systems or ion channels.
Antimicrobial Activity
The antimicrobial properties of thiazole-containing compounds are well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the methoxyphenyl group may enhance lipophilicity, facilitating better membrane penetration and resulting in higher antimicrobial efficacy . This makes the compound a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of thiazole derivatives. The ability to cross the blood-brain barrier allows these compounds to exert effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that they may protect neurons from oxidative stress and apoptosis, suggesting a role in neuroprotection .
Case Study 1: Anticancer Efficacy
A study investigated a series of thiazole and pyrrolidine derivatives, including (E)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, demonstrating significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
Case Study 2: Anticonvulsant Activity
In another study, a thiazole derivative was tested for anticonvulsant effects using the pentylenetetrazole (PTZ) seizure model in rats. The compound exhibited a dose-dependent reduction in seizure frequency and severity, with a protective index indicating its safety profile compared to standard anticonvulsants .
Case Study 3: Antimicrobial Testing
A comprehensive evaluation of thiazole derivatives against clinical isolates of Staphylococcus aureus revealed that the compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share core acrylamide or pyrrolidine-thiazole frameworks but differ in substituents and biological activity profiles:
Comparative Analysis
- Electron-Deficient vs. Electron-Rich Aromatic Systems : The target compound’s 3,4,5-trimethoxyphenyl group provides strong electron-donating effects, enhancing hydrophobic interactions compared to the nitro group in 5112 (electron-withdrawing) .
- Heterocyclic Diversity : The thiazole ring in the target compound may offer distinct hydrogen-bonding or π-stacking interactions relative to the thienyl group in 5112 or the imidazo-pyridine in 13m .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (E)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole-pyrrolidine intermediate and coupling it with 3-(3,4,5-trimethoxyphenyl)acryloyl chloride. Key steps include:
- Pyrrolidine-thiazole intermediate : Synthesized via nucleophilic substitution between 2-aminothiazole and pyrrolidine derivatives under reflux in aprotic solvents like THF .
- Acrylamide coupling : Michael addition or amide bond formation using coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF at 0–25°C .
- Optimization : Reaction time, solvent polarity, and stoichiometric ratios are critical. For example, excess acryloyl chloride (1.2–1.5 eq) improves yields, while inert atmospheres prevent oxidation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E-configuration via coupling constants J = 15–16 Hz for acrylamide protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 428.18) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects byproducts .
Q. What are the critical structural features influencing this compound’s physicochemical properties?
- Answer : Key features include:
- 3,4,5-Trimethoxyphenyl group : Enhances lipophilicity (logP ~3.5) and π-π stacking with biological targets .
- Thiazole-pyrrolidine moiety : Introduces conformational rigidity and hydrogen-bonding capacity (e.g., N–H···O interactions) .
- Acrylamide linker : Stabilizes the E-isomer through conjugation, confirmed by UV-Vis (λmax ~260 nm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Answer :
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating electrophilic reactivity at the acrylamide carbonyl .
- Molecular docking : Simulate binding to tubulin or kinase targets (e.g., CDK2), with docking scores ≤−8.5 kcal/mol, suggesting high affinity .
- MD simulations : Assess stability in solvent (e.g., RMSD <2 Å over 100 ns) and predict metabolic sites (e.g., demethylation of methoxy groups) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Answer : Discrepancies arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:
- Dose-response normalization : Use Hill slopes to compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) .
- Solubility adjustments : Add co-solvents (≤1% DMSO) or use nanoparticle formulations to maintain bioactivity in aqueous media .
- Orthogonal assays : Validate antiproliferative effects via Annexin V/PI staining and caspase-3 activation to distinguish apoptosis from necrosis .
Q. How can reaction kinetics and mechanistic studies improve synthesis scalability?
- Answer :
- Kinetic profiling : Monitor intermediates via in-situ IR (e.g., carbonyl stretches at 1680–1720 cm⁻¹) to identify rate-limiting steps .
- Catalyst screening : Pd/C or Ni catalysts accelerate reductive amination steps, reducing reaction time from 24h to 6h .
- Scale-up protocols : Use flow chemistry for acrylamide coupling (residence time 30 min, 60°C) to minimize decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
